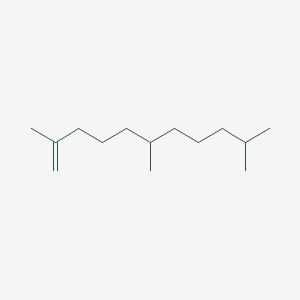![molecular formula C15H18N2 B14692850 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole CAS No. 24716-27-6](/img/structure/B14692850.png)
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is a chemical compound that features both an indole and a dihydropyridine moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, while dihydropyridines are known for their biological properties and are present in several pharmaceutical agents . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the dihydropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents like halogens for the indole ring and nucleophiles for the dihydropyridine moiety.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and dihydropyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole and dihydropyridine derivatives with various functional groups.
Scientific Research Applications
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release . These interactions contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is unique due to its combination of indole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
24716-27-6 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C15H18N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h1-4,6-7,12,16H,5,8-11H2 |
InChI Key |
ICORRYRZEHWNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

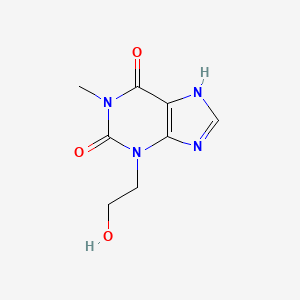
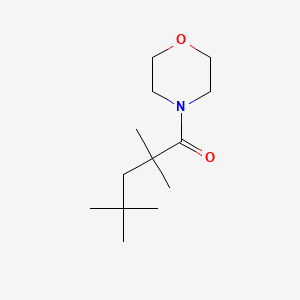

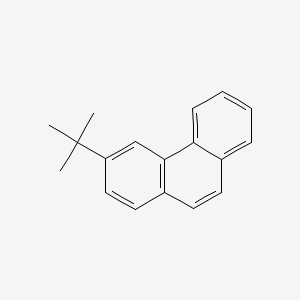
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
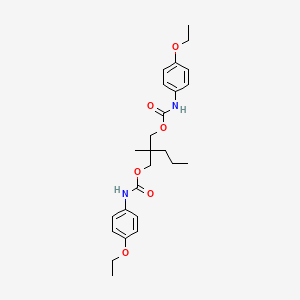
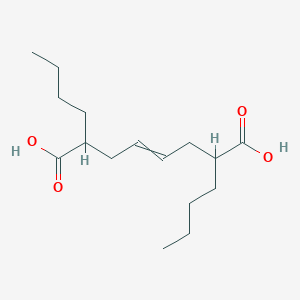
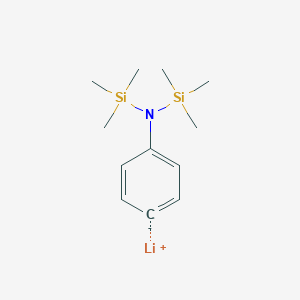
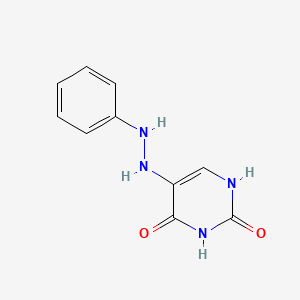
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)

